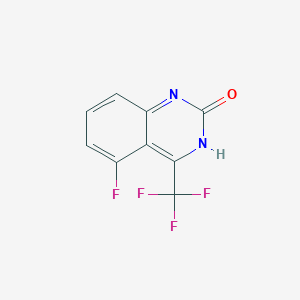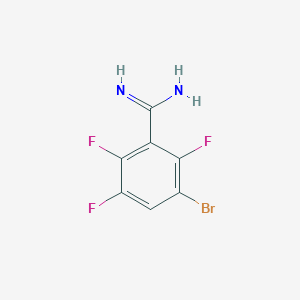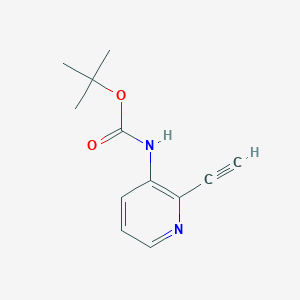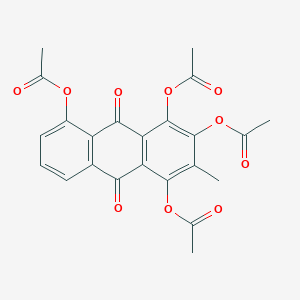![molecular formula C22H17ClN2O2S B13132200 1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione CAS No. 88605-81-6](/img/structure/B13132200.png)
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives are known for their diverse applications in organic electronics, dyes, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. Common synthetic routes include:
Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Thioether Formation: The phenethylthio group is introduced via nucleophilic substitution reactions, where a phenethylthiol reacts with a suitable leaving group on the anthracene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The phenethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitro derivatives, while substitution reactions can yield a variety of thioether derivatives.
Aplicaciones Científicas De Investigación
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, as anthracene derivatives are known to interact with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The amino and chloro groups can form hydrogen bonds and other interactions with nucleic acids, potentially leading to DNA intercalation or inhibition of DNA replication. The phenethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diamino-9,10-anthracenedione: Lacks the chloro and phenethylthio groups, making it less lipophilic and potentially less effective in biological applications.
6-Chloro-2-(phenethylthio)anthracene-9,10-dione: Lacks the amino groups, which are crucial for interactions with biological molecules.
1,4-Diamino-6-chloroanthracene-9,10-dione: Lacks the phenethylthio group, which may reduce its effectiveness in certain applications.
Uniqueness
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is unique due to the combination of amino, chloro, and phenethylthio groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in various scientific and industrial applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
88605-81-6 |
|---|---|
Fórmula molecular |
C22H17ClN2O2S |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
1,4-diamino-6-chloro-2-(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O2S/c23-13-6-7-14-15(10-13)22(27)18-16(24)11-17(20(25)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2 |
Clave InChI |
GRFAVXFBBRBEBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)


![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)


